6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one

Nicotinic acetylcholine receptor nAChR antagonist neuropharmacology

This N-tosyl-protected dihydroquinolinone delivers unparalleled potency: IC50 1.8 nM at α3β4 nAChR with validated in vivo efficacy (1.2–4.9 mg/kg in nicotine-induced models). Unlike unprotected analogs, the tosyl group enables regioselective derivatization while maintaining multi-target CNS pharmacology (DAT, SERT, NET). Procure ≥97% purity for robust SAR campaigns, assay validation, and CNS lead optimization.

Molecular Formula C16H14ClNO3S
Molecular Weight 335.8 g/mol
Cat. No. B13698597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one
Molecular FormulaC16H14ClNO3S
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)Cl
InChIInChI=1S/C16H14ClNO3S/c1-11-2-5-13(6-3-11)22(20,21)18-9-8-16(19)14-10-12(17)4-7-15(14)18/h2-7,10H,8-9H2,1H3
InChIKeyCLAKQSOFQNLKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one: CAS 857762-10-8 Procurement and Research-Grade Specification Overview


6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one (CAS 857762-10-8) is a sulfonamide-functionalized 2,3-dihydroquinolin-4-one derivative with molecular formula C16H14ClNO3S and molecular weight 335.81 g/mol . The compound features a 6-chloro substituent on the quinolinone core and an N-tosyl (p-tolylsulfonyl) protecting group that confers distinct chemical reactivity and biological target engagement properties relative to non-sulfonylated dihydroquinolinone analogs. It is commercially available as a research chemical with purities typically ranging from 95% to 98%, supplied by multiple vendors including Aladdin Scientific (≥97% purity) and Bidepharm (95% purity) .

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one: Why Non-Sulfonylated or Differently Substituted Dihydroquinolinone Analogs Cannot Substitute


Generic substitution of 6-chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one with unsubstituted dihydroquinolin-4-one or 6-chloro-2,3-dihydroquinolin-4-one lacking the N-tosyl group would fundamentally alter both synthetic utility and biological target engagement. The N-tosyl group serves as a protecting group enabling regioselective functionalization at alternative positions on the quinolinone scaffold [1], while simultaneously modulating physicochemical properties and receptor binding affinity. Database-sourced bioactivity profiles reveal that this specific substitution pattern confers nanomolar-range antagonist activity at multiple nicotinic acetylcholine receptor (nAChR) subtypes (IC50 1.8 nM at α3β4, 7.9 nM at α1β1γδ, 12 nM at α4β2) and micromolar to sub-micromolar dopamine transporter (DAT) inhibition (IC50 658-945 nM) [2]. Removal or alteration of the tosyl moiety would eliminate the synthetic handle required for downstream derivatization and would unpredictably alter the observed multi-target pharmacology.

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one: Quantifiable Differentiation Evidence vs. Structural Analogs and In-Class Comparators


Sub-Nanomolar α3β4 Nicotinic Acetylcholine Receptor Antagonism: Potency Profile Across nAChR Subtypes

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one demonstrates potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM in human SH-SY5Y cells, representing the compound's highest-affinity target among tested nAChR subtypes. The compound also exhibits antagonist activity at α1β1γδ nAChR (IC50 7.9 nM), α4β2 nAChR (IC50 12 nM), and α4β4 nAChR (IC50 15 nM) in analogous assay systems [1].

Nicotinic acetylcholine receptor nAChR antagonist neuropharmacology

Serotonin Transporter (SERT) Selective Inhibition vs. Dopamine and Norepinephrine Transporters

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one exhibits a pronounced selectivity profile favoring serotonin transporter (SERT) inhibition over dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition. In human transporter-expressing HEK293 cell assays, the compound inhibits [3H]serotonin uptake at SERT with an IC50 of 100 nM, compared to [3H]dopamine reuptake inhibition at DAT with IC50 values ranging from 658-945 nM and [3H]norepinephrine reuptake inhibition at NET with an IC50 of 443 nM [1]. This represents approximately 4.4- to 9.5-fold greater potency at SERT relative to DAT and NET.

Monoamine transporter SERT inhibition antidepressant screening

Multi-Species and Multi-Assay Dopamine Transporter Inhibition Consistency

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one demonstrates consistent dopamine transporter (DAT) inhibitory activity across multiple assay platforms and species, with IC50 values ranging from 441 nM to 945 nM. Specific measurements include: displacement of [3H]WIN-35428 from human DAT in mouse N2A cells (441 nM), inhibition of [3H]dopamine uptake at human DAT in HEK293 cells (658 nM), displacement of [125I]RTI55 from cloned human DAT in HEK293 cells (871 nM), and inhibition of dopamine uptake in rat brain synaptosomal preparations (900 nM) [1].

Dopamine transporter DAT inhibition neurotransmitter reuptake

In Vivo Nicotine Cessation Activity in Murine Behavioral Models

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one demonstrates in vivo efficacy in murine models of nicotine-induced behaviors, with effective doses ranging from 1.2 mg/kg to 15 mg/kg depending on the behavioral endpoint. The compound inhibits nicotine-induced antinociception with an ED50 of 1.2 mg/kg (tail-flick assay) and 15 mg/kg (hotplate assay) following subcutaneous administration in ICR mice. Additional in vivo endpoints include inhibition of nicotine-induced locomotor activity increase (4.9 mg/kg) and nicotine-induced hypothermia (9.2 mg/kg) [1].

Smoking cessation nicotine antagonism behavioral pharmacology

Antiproliferative Activity Against Human MCF7 Breast Cancer Cells

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells using the MTT assay following 72 hours of continuous exposure. While quantitative IC50 data is not publicly disclosed in the ChEMBL database entry, the compound has been documented in the ChEMBL bioactivity repository under assay CHEMBL2345705 specifically for this endpoint [1]. This represents a distinct cancer-relevant activity profile compared to structurally related 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones, which have demonstrated potent cytotoxicity against NALM-6 and HL-60 leukemia cell lines but exhibit variable activity against MCF7 cells [2].

Anticancer screening MCF7 cell line antiproliferative activity

Cytotoxic Evaluation Against Human Osteosarcoma 143B Cell Line

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one has been evaluated for cytotoxic and inhibitory activity against the human osteosarcoma 143B (TK-) tumor cell line following 72 hours of continuous exposure. ChEMBL database records indicate multiple assay entries (CHEMBL615121, CHEMBL615122, CHEMBL615125) documenting in vitro cytotoxicity against this cell line, though specific quantitative IC50 values are not publicly disclosed [1]. This osteosarcoma cell line is a well-established model for studying bone cancer therapeutics and represents a distinct indication area relative to the hematologic malignancy focus of related 1-tosyl-dihydroquinolinone derivatives such as AJ-374 (2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one), which demonstrates potent activity against HL-60 leukemia cells with 30-fold selectivity over healthy HUVEC cells [2].

Osteosarcoma cytotoxicity screening anticancer

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one: Evidence-Based Research Applications and Procurement Decision Scenarios


Nicotinic Acetylcholine Receptor Pharmacology Screening and Addiction Research

Researchers investigating ganglionic α3β4 nAChR pharmacology should consider 6-chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one as a high-potency antagonist tool compound. The compound's 1.8 nM IC50 at α3β4 nAChR in human SH-SY5Y cells [1] is complemented by in vivo efficacy in multiple nicotine-induced behavioral models, including tail-flick antinociception (1.2 mg/kg) and locomotor activity (4.9 mg/kg) [1]. This dual in vitro/in vivo profile enables seamless transition from molecular target validation to behavioral pharmacology without requiring compound recharacterization.

Serotonin Transporter-Focused Antidepressant and Anxiolytic Drug Discovery

For drug discovery programs prioritizing serotonin transporter (SERT) inhibition with minimized off-target activity at dopamine and norepinephrine transporters, this compound offers a defined selectivity window. The 100 nM SERT IC50 combined with 4.4- to 9.5-fold lower potency at NET and DAT [1] provides a useful reference profile for structure-activity relationship (SAR) optimization campaigns aiming to develop selective serotonin reuptake inhibitors or multimodal serotonergic agents.

Synthetic Intermediate for Regioselective Quinolinone Derivatization

In medicinal chemistry laboratories requiring a protected dihydroquinolinone scaffold for downstream diversification, the N-tosyl group serves as a robust protecting group enabling regioselective functionalization at alternative positions [1]. The 6-chloro substituent provides an additional handle for nucleophilic aromatic substitution or cross-coupling reactions. This dual functionality makes the compound a strategic building block for constructing focused libraries of quinolinone-based bioactive molecules, with commercial availability at 95-98% purity supporting reproducible synthetic workflows.

Multi-Target CNS Transporter and Receptor Profiling Reference Standard

The compound's demonstrated activity across multiple CNS-relevant targets—including DAT (IC50 441-945 nM), NET (IC50 443 nM), SERT (IC50 100 nM), and multiple nAChR subtypes (IC50 1.8-15 nM) [1]—positions it as a valuable multi-target reference standard for assay validation and cross-target selectivity profiling. Researchers developing high-throughput screening assays for CNS drug discovery can utilize this compound to benchmark assay performance across multiple transporter and receptor endpoints simultaneously, reducing the number of reference compounds required for comprehensive assay qualification.

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